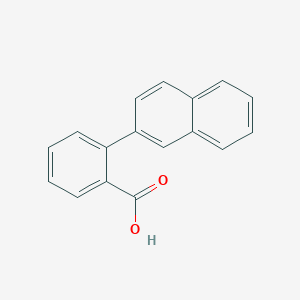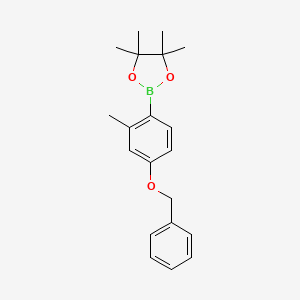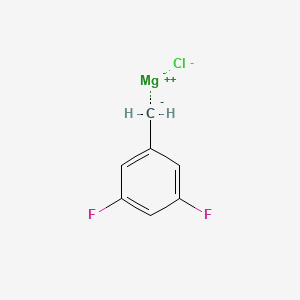
3,5-Difluorobenzylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluorobenzylmagnesium chloride: is an organometallic compound with the molecular formula C₇H₅ClF₂Mg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The presence of fluorine atoms in the benzyl group enhances its reactivity and selectivity in various chemical reactions.
Mechanism of Action
Mode of Action
As a Grignard reagent, 3,5-Difluorobenzylmagnesium chloride is highly reactive. It can form a covalent bond with a wide range of electrophiles, particularly carbonyl compounds. The magnesium atom in the compound carries a partial negative charge and can thus act as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the addition of the 3,5-difluorobenzyl group to the target molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water or certain functional groups in the reaction environment can quench the reactivity of the Grignard reagent. Moreover, the reaction is typically performed in an inert atmosphere to prevent oxidation . The temperature and solvent used can also significantly affect the reaction’s rate and outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzylmagnesium chloride is typically prepared by the reaction of 3,5-difluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often involves halogenated compounds under anhydrous conditions.
Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Benzyl Compounds: Resulting from halogen-metal exchange.
Biaryl Compounds: Produced through cross-coupling reactions.
Scientific Research Applications
Chemistry: 3,5-Difluorobenzylmagnesium chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.
Biology and Medicine: In medicinal chemistry, it is used to introduce fluorinated benzyl groups into drug molecules, which can enhance their metabolic stability and bioavailability. Fluorine atoms can also improve the binding affinity of drugs to their targets.
Industry: The compound is used in the production of fine chemicals and materials. Its reactivity and selectivity make it suitable for the synthesis of specialty chemicals and intermediates.
Comparison with Similar Compounds
- 3,5-Dichlorobenzylmagnesium chloride
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl lithium
Comparison: 3,5-Difluorobenzylmagnesium chloride is unique due to the presence of fluorine atoms, which enhance its reactivity and selectivity compared to non-fluorinated analogs. The fluorine atoms also impart unique properties to the resulting products, such as increased metabolic stability and improved binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
magnesium;1,3-difluoro-5-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCHLEFZYRHECB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
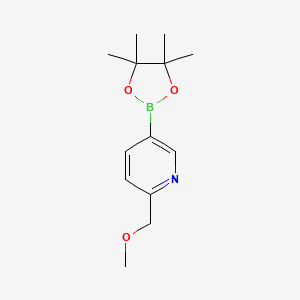
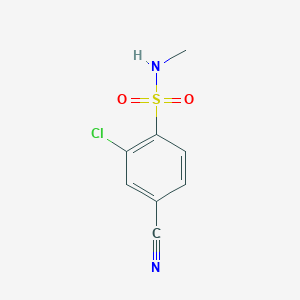
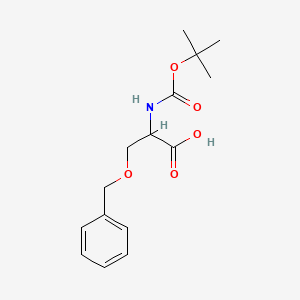
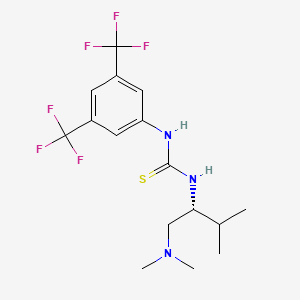
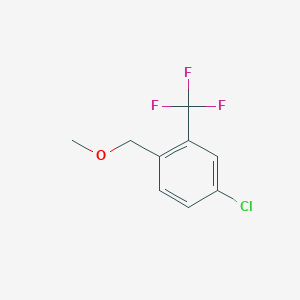
![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran](/img/structure/B6358134.png)
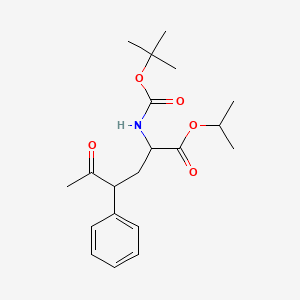
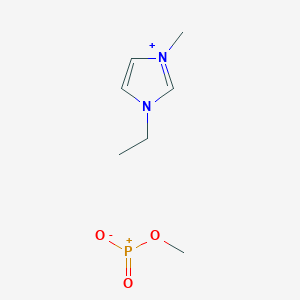
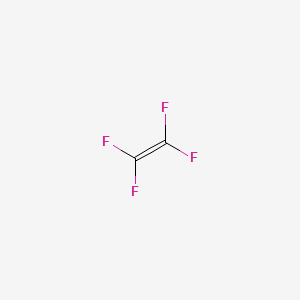
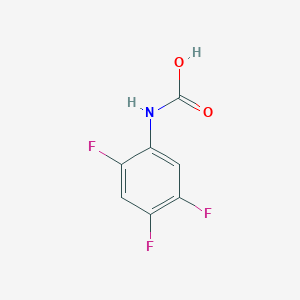
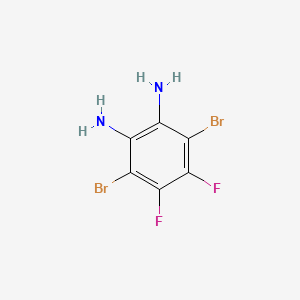
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)
